molecular formula C23H32O2 B1676145 Medrogestone CAS No. 977-79-7

Medrogestone

Número de catálogo B1676145
Número CAS: 977-79-7
Peso molecular: 340.5 g/mol
Clave InChI: HCFSGRMEEXUOSS-JXEXPEPMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Medrogestone is a progestin medication that has been used in menopausal hormone therapy and in the treatment of gynecological disorders . It is available both alone and in combination with an estrogen . Medrogestone is a synthetic progestogen and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity and no other important hormonal activity .


Molecular Structure Analysis

Medrogestone, also known as 6,17α-dimethyl-6-dehydroprogesterone, is a progestational agent derived from 17-methylprogesterone . Its chemical formula is C23H32O2 .


Physical And Chemical Properties Analysis

Medrogestone is a small molecule with a molar mass of 340.507 g·mol−1 .

Aplicaciones Científicas De Investigación

  • Effects on Plasma Lipids and Lipoproteins in Postmenopausal Women : Medrogestone has been studied for its effects on plasma lipids and lipoproteins, particularly in postmenopausal women. Research in this area has focused on understanding how Medrogestone influences these lipid parameters, especially when used in conjunction with estrogen therapy. Such studies are crucial for evaluating the potential benefits and risks of hormone replacement therapies involving Medrogestone​​.

  • Analytical Methods for Medrogestone Detection : Another significant area of research involves the development of analytical methods for detecting Medrogestone in biological samples. For instance, high-pressure liquid chromatography (HPLC) with UV detection has been utilized to quantify Medrogestone levels in serum. This research is important for both clinical and pharmacological studies, as it provides a reliable method for measuring Medrogestone concentration in the body. The specificity and sensitivity of such methods are crucial for accurate assessment and monitoring of the drug's presence and efficacy​​.

Safety And Hazards

Intrahepatic cholestasis of pregnancy (acute or in history), vaginal bleeding of unknown origin, and severe diseases of the liver such as tumors are absolute contraindications for medrogestone, as are thrombotic events such as thrombophlebitis or stroke . It is also advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propiedades

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3/t17-,18+,19+,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFSGRMEEXUOSS-JXEXPEPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C)C(=O)C)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878637
Record name Medrogestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

467.17ºC at 760 mmHg
Record name Medrogestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Medrogestone is a progestogen, thus its action is done under the same profile. These type of molecules are steroid hormones that bind and activate the progesterone receptor. Its action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone. Medrogestone presents structural similarities to testosterone which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells. Administration of medrogestone diminishes the response to endogenous hormones in tumor cells due to a reduction in hormone steroid receptors; this effect will translate into cytotoxic or antiproliferative effects.
Record name Medrogestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Medrogestone

CAS RN

977-79-7
Record name Medrogestone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=977-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medrogestone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medrogestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Medrogestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medrogestone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDROGESTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077DN93G5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

144-146ºC
Record name Medrogestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medrogestone
Reactant of Route 2
Medrogestone
Reactant of Route 3
Medrogestone
Reactant of Route 4
Medrogestone
Reactant of Route 5
Medrogestone
Reactant of Route 6
Medrogestone

Citations

For This Compound
1,320
Citations
RE Rangno, PJ McLeod, J Ruedy… - Clinical Pharmacology …, 1971 - Wiley Online Library
… P The purpose of this study was to assess the efficacy and tolerance of medrogestone in … weeks followed by medrogestone, 50 mg., twice daily for 24 weeks. Medrogestone and placebo …
Number of citations: 51 ascpt.onlinelibrary.wiley.com
C Revesz, CI Chappel - Reproduction, 1966 - rep.bioscientifica.com
… 'Medrogestone' was investigated and its activity compared to progesterone and medroxyprogesterone acetate ( map ). Medrogestone … Medrogestone is free of undesirable side …
Number of citations: 39 rep.bioscientifica.com
WJ Lin, SJ Her, PF Chen, RRL Chen - Journal of Chromatography B …, 1998 - Elsevier
… of medrogestone. … medrogestone, medrogestone 3-enol trifluoroacetate, for GC–MS analysis [12]. The reproducibility and time taken for the preparation of a derivative for medrogestone …
Number of citations: 3 www.sciencedirect.com
GS Chetrite, C Ebert, F Wright, AC Philippe… - The Journal of Steroid …, 1999 - Elsevier
… the effect of the progestin medrogestone on the sulfatase and … Medrogestone significantly inhibits this transformation, at all the … Medrogestone has a biphasic effect on sulfotransferase …
Number of citations: 46 www.sciencedirect.com
DF Paulson, RD Kane - The Journal of Urology, 1975 - Elsevier
… Medrogestone is a progestational agent that may reduce outflow obstruction secondary to … oral medrogestone twice daily and 5 of 7 patients taking 7 .5 mg. oral medrogestone twice …
Number of citations: 27 www.sciencedirect.com
MJ van der Mooren, JAG Leuven, R Rolland - Maturitas, 1994 - Elsevier
… The hormone replacement regimen with continuous conjugated estrogens and cyclic medrogestone as used in this study has been described as effective and satisfactory concerning …
Number of citations: 13 www.sciencedirect.com
JAG Leuven, MJ van der Mooren, R Buytenhek - Fertility and sterility, 1995 - Elsevier
Objective To test the hypothesis that the progestogen medrogestone has no effect on changes in lipoprotein metabolism evoked by continuous estrogen replacement therapy, paying …
Number of citations: 11 www.sciencedirect.com
LP Bullock, C Gupta, CW Bardin - International Journal of …, 1978 - Wiley Online Library
… with medrogestone administration should not affect the response of this organ. Our results indicate that medrogestone has … Interestingly, renal ADH was more sensitive to medrogestone …
Number of citations: 9 onlinelibrary.wiley.com
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
Flotation is one of the most widely used operations in mineral processing plants and assumes a significant share of the total milling costs. 3kwh Solar Energy System Home off Grid (SRA…
Number of citations: 0 www.sotech.co.kr
F Pansini, D De Paoli, P Albertazzi… - European Journal of …, 1996 - Elsevier
… On the contrary, the same dose of medrogestone induced a consistent decrease … medrogestone-treated patients dropped out due to unscheduled bleeding. A low dose of …
Number of citations: 8 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.